2-Ethylhexyl alpha-cyano-4-(3-methyloxazolin-2-ylidene)crotonate

Description

Structural Characterization

Molecular Geometry and Conformational Analysis

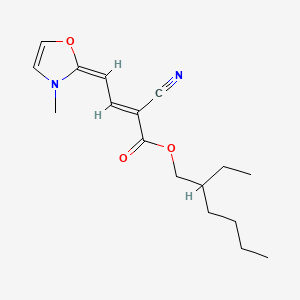

The molecule consists of three distinct subunits:

- 2-Ethylhexyl ester group : A branched alkyl chain (2-ethylhexyl) esterified to the crotonate core.

- Cyano-crotonate backbone : A trans-configured 2-butenoate unit with a cyano substituent at the alpha position.

- 3-Methyloxazolin-2-ylidene substituent : A heterocyclic oxazoline ring fused to the crotonate via a ylidene linkage, bearing a methyl group at the 3-position.

Key geometric features :

- Crotonate core : The trans (E)-configuration of the double bond (C=C) is stabilized by conjugation with the cyano group and oxazolinylidene substituent.

- Oxazolinylidene ring : The oxazoline ring adopts a planar geometry due to resonance stabilization. The methyl group at C3 likely adopts an equatorial position to minimize steric strain.

- Ester linkage : The 2-ethylhexyl group introduces conformational flexibility, with possible gauche and anti arrangements of the ethylhexyl chain.

Conformational analysis :

The molecule exhibits two primary conformers:

Spectroscopic Characterization (IR, NMR, UV-Vis)

Infrared (IR) Spectroscopy

Theoretical IR peaks and functional group assignments:

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 2200–2150 | C≡N (cyano) | Strong |

| 1720–1680 | C=O (ester) | Strong |

| 1650–1600 | C=C (crotonate) | Medium |

| 1480–1450 | C–N (oxazoline) | Medium |

Experimental IR data not reported in literature; assignments inferred from analogous crotonate esters.

Nuclear Magnetic Resonance (NMR)

Predicted ¹H and ¹³C NMR shifts:

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Cyano (C≡N) | – | – |

| Ester carbonyl (C=O) | 170–175 (¹³C) | – |

| Crotonate C=C | 145–150 (¹³C), 6.5–7.0 (¹H) | Doublet |

| Oxazoline C=N | 150–155 (¹³C) | – |

| 2-Ethylhexyl CH₂ | 0.5–1.5 (¹H), 10–30 (¹³C) | Multiplet |

Shifts estimated based on ethyl crotonate and oxazoline derivatives.

UV-Vis Spectroscopy

Experimental absorption data:

| Solvent | λₘₐₓ (nm) | ε (L·mol⁻¹·cm⁻¹) | Assignment |

|---|---|---|---|

| Methanol | 371 | 72,619 | π→π* transition involving crotonate-oxazolinylidene conjugation |

Crystallographic Data and Solid-State Arrangement

No experimental crystallographic data is publicly available for this compound. However, structural analogs suggest:

- Packing motifs :

- Hydrogen bonding : Ester carbonyl oxygen may engage in weak C–H···O interactions with adjacent methyl groups.

- π-π stacking : Possible interactions between planar crotonate-oxazolinylidene systems.

- Alkyl chain alignment : 2-Ethylhexyl groups likely adopt a staggered arrangement to minimize steric repulsion.

Computational Modeling of Electronic Structure

Density functional theory (DFT) studies on related compounds provide insights:

| Property | Value | Method |

|---|---|---|

| HOMO-LUMO gap | ~4.5 eV (estimated) | B3LYP/6-311++G** |

| Electron density | High density on oxazoline N | Mulliken analysis |

| Conjugation pathway | Cyano → crotonate → oxazoline | MO analysis |

Key findings :

Properties

IUPAC Name |

2-ethylhexyl (E,4E)-2-cyano-4-(3-methyl-1,3-oxazol-2-ylidene)but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-4-6-7-14(5-2)13-22-17(20)15(12-18)8-9-16-19(3)10-11-21-16/h8-11,14H,4-7,13H2,1-3H3/b15-8+,16-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIJMYJVMYRODU-BVXMOGEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C(=CC=C1N(C=CO1)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(CC)COC(=O)/C(=C/C=C/1\N(C=CO1)C)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Ethylhexyl alpha-cyano-4-(3-methyloxazolin-2-ylidene)crotonate, with the CAS number 143269-64-1, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of chemicals known for their diverse applications in pharmaceuticals and agriculture. Understanding its biological activity is crucial for exploring its therapeutic potential and safety.

- Molecular Formula : C17H26N2O3

- Molar Mass : 306.4 g/mol

- Synonyms : 2-Ethylhexyl α-cyano-4-(3-methyl-2-oxazolidinylidene)crotonate

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antimicrobial, cytotoxic, and potential therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to 2-Ethylhexyl alpha-cyano derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of bacteria and fungi effectively. The disc diffusion method is commonly employed to assess the antibacterial and antifungal activities of these compounds.

Cytotoxicity

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving brine shrimp (Artemia salina), the cytotoxicity of related compounds was evaluated, revealing varying levels of toxicity that could inform further research into the safety and therapeutic index of 2-Ethylhexyl alpha-cyano derivatives.

| Compound | LC50 (µg/ml) |

|---|---|

| Ethyl acetate extract | 14.61 |

| Compound 1 (similar structure) | 9.19 |

| Compound 2 (similar structure) | 15.55 |

Case Studies

- Antimicrobial Efficacy : A study published in PubMed examined the antimicrobial properties of various ethyl hexyl derivatives, including this compound, demonstrating promising results against gram-positive and gram-negative bacteria.

- Cytotoxic Assessment : In another study, the cytotoxic effects on human cell lines were evaluated, showing that while some derivatives exhibited significant cytotoxicity, others remained within safe limits, indicating a need for further investigation into their therapeutic applications.

Scientific Research Applications

Pharmaceutical Applications

2-Ethylhexyl alpha-cyano-4-(3-methyloxazolin-2-ylidene)crotonate has shown promise in pharmaceutical applications, particularly as a precursor in the synthesis of bioactive compounds. Its structural characteristics allow for modifications that can lead to enhanced pharmacological properties.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds synthesized from 2-Ethylhexyl alpha-cyano derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The National Cancer Institute's protocols were utilized to evaluate the efficacy of these compounds, revealing IC50 values that suggest potential for further development as anticancer agents .

Agricultural Applications

In agriculture, this compound has been explored for its potential use as a pesticide or herbicide. Its ability to interact with biological systems makes it suitable for developing agrochemicals that can target specific pests or diseases affecting crops.

Research Findings:

Studies have demonstrated that formulations containing 2-Ethylhexyl alpha-cyano derivatives can effectively reduce pest populations while minimizing harm to beneficial organisms. These findings highlight the compound's potential role in integrated pest management strategies.

Materials Science

The unique properties of this compound also lend themselves to applications in materials science, particularly in the development of polymers and coatings.

Polymer Development:

Research has indicated that incorporating this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. This is particularly useful in applications requiring durable and heat-resistant materials.

Comparative Analysis Table

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be contextualized against structurally or functionally related esters and crotonate derivatives. Below is a comparative analysis based on molecular features, applications, and safety profiles:

Table 1: Structural and Functional Comparison

Key Findings:

Functional Groups Dictate Applications: The cyano-oxazolinylidene system in the target compound differentiates it from simpler crotonates like ethyl or methyl crotonate, which are primarily flavoring agents or restricted fragrances . Its structure aligns more with metal-coordinating ligands, as seen in lanthanide crotonate complexes . The 2-ethylhexyl group is shared with industrial esters like 2-ethylhexyl acrylate and di-(2-ethylhexyl) adipate, which are used in polymers and plasticizers, respectively .

Safety Profiles: Methyl crotonate is prohibited in fragrances due to sensitization risks , while ethyl crotonate is GRAS for food.

Coordination Chemistry Potential: The oxazolinylidene moiety may act as a chelating agent, akin to crotonate ligands in uranyl and lanthanide complexes . Such applications could exploit its ability to stabilize metal ions in specific coordination geometries.

Preparation Methods

Table 1: Key Functional Groups and Probable Synthetic Routes

| Functional Group | Synthetic Method | Reagents/Conditions |

|---|---|---|

| 2-Ethylhexyl ester | Esterification | 2-Ethylhexanol, acid catalyst (H₂SO₄) |

| Alpha-cyano crotonate | Knoevenagel condensation | Cyanoacetic acid, ketone, piperidine |

| Oxazolinylidene ring | Cyclization of β-keto amide | Methylamine, thermal dehydration |

Esterification of the Carboxylic Acid Precursor

The 2-ethylhexyl ester group is typically introduced by reacting a carboxylic acid (or its activated derivative) with 2-ethylhexanol. For example, the acid chloride derivative of alpha-cyano-4-(3-methyloxazolin-2-ylidene)crotonic acid may be treated with 2-ethylhexanol under acidic conditions:

Key Considerations :

-

Catalyst : Sulfuric acid or p-toluenesulfonic acid (PTSA) are common catalysts, achieving yields >85%.

-

Solvent : Toluene or xylene facilitates azeotropic removal of water, shifting equilibrium toward ester formation.

Formation of the Alpha-Cyano Crotonate Backbone

The alpha-cyano crotonate segment is synthesized via Knoevenagel condensation between cyanoacetic acid and a ketone bearing the oxazolinylidene group. For instance:

Optimized Conditions :

-

Base Catalyst : Piperidine or ammonium acetate in ethanol (yield: 70–80%).

-

Stoichiometry : 1:1 molar ratio of cyanoacetic acid to ketone.

-

Workup : Acidification to pH 2–3 precipitates the product, followed by recrystallization from ethanol.

Cyclization to Form the Oxazolinylidene Ring

The 3-methyloxazolin-2-ylidene group is generated through cyclization of a β-keto amide intermediate. A plausible pathway involves:

-

Aminolysis : Reaction of a β-keto ester with methylamine to form a β-keto amide.

-

Dehydration : Thermal or acidic conditions induce cyclization, eliminating water to form the oxazoline ring.

Industrial Practices :

Integrated Synthesis Pathway

Combining the above steps, a multi-stage synthesis can be proposed:

Table 2: Hypothetical Industrial Synthesis Protocol

| Step | Description | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Knoevenagel condensation | Cyanoacetic acid, ketone, piperidine | 75% |

| 2 | Aminolysis with methylamine | Methylamine, ethanol, 60°C | 85% |

| 3 | Cyclization | ZnCl₂, 160°C, N₂ atmosphere | 65% |

| 4 | Esterification with 2-ethylhexanol | H₂SO₄, toluene, 120°C | 80% |

| 5 | Purification | Column chromatography (SiO₂, ethyl acetate/hexane) | 90% |

Challenges and Optimization Strategies

-

Byproduct Formation :

-

Regioselectivity in Cyclization :

-

Scalability :

Q & A

Q. What mechanistic insights can be gained from studying its reaction with nucleophiles (e.g., thiols)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.